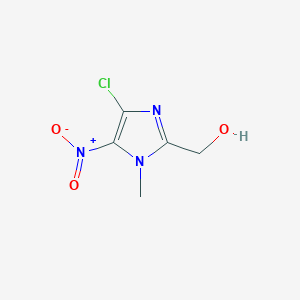
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chloro, methyl, and nitro group attached to the imidazole ring, along with a methanol group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol typically involves the nitration of 1-methyl-5-chloroimidazole. The process begins by adding 1-methyl-5-chloroimidazole to a reaction vessel, followed by the careful addition of nitric acid under cooling conditions. Sulfuric acid is then added dropwise while maintaining the temperature at around 100°C. After the reaction is complete, the mixture is cooled, and the product is precipitated by adding ice water. The precipitate is filtered and dried to obtain 5-chloro-1-methyl-4-nitroimidazole .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)aldehyde or (4-Chloro-1-methyl-5-nitroimidazol-2-yl)carboxylic acid.
Reduction: Formation of (4-Chloro-1-methyl-5-aminoimidazol-2-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known to exhibit antimicrobial activity by targeting the DNA of microorganisms .
相似化合物的比较
(1-Methyl-5-nitroimidazol-2-yl)methanol: Similar structure but lacks the chloro group.
2-Methyl-4(5)-nitroimidazole: Similar nitroimidazole structure but with different substitution patterns.
Uniqueness: (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The combination of chloro, methyl, and nitro groups in the imidazole ring provides distinct chemical properties that can be exploited in various applications.
属性
分子式 |
C5H6ClN3O3 |
|---|---|
分子量 |
191.57 g/mol |
IUPAC 名称 |
(4-chloro-1-methyl-5-nitroimidazol-2-yl)methanol |
InChI |
InChI=1S/C5H6ClN3O3/c1-8-3(2-10)7-4(6)5(8)9(11)12/h10H,2H2,1H3 |
InChI 键 |
GHBMEXNAQKCNSS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=C1[N+](=O)[O-])Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14792695.png)
![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)
![4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14792704.png)
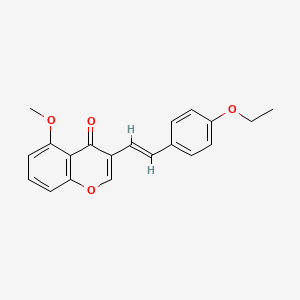
![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)
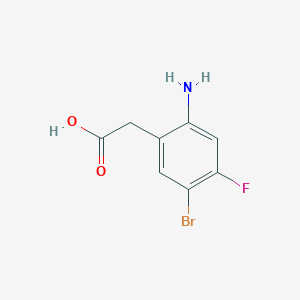
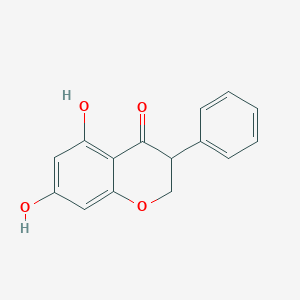
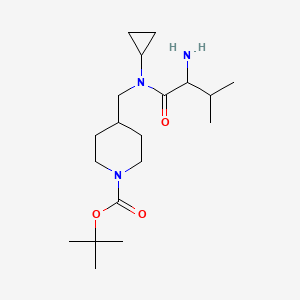
![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)

![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)
